molecular formula C11H8N2O B1608314 1H-Perimidin-2(3H)-one CAS No. 5157-11-9

1H-Perimidin-2(3H)-one

Cat. No. B1608314
CAS RN: 5157-11-9
M. Wt: 184.19 g/mol
InChI Key: NKEWBOPVULFSFJ-UHFFFAOYSA-N
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Description

1H-Perimidin-2(3H)-one, also known as Pyrimidine-2,4(1H,3H)-dione, is a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a naturally occurring metabolite and has a molecular weight of 112.09 .


Synthesis Analysis

The synthesis of this compound involves several steps. Oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione were synthesized by oxidation . N-Alkylation and CH-aminomethylation produced 3-alkyl- and 5-aminomethyl-substituted 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, 6-methyl-1-(1-oxothietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, and 1-(1,1-dioxothietan-3-yl)-6-methylpyrimidine-2,4-(1H,3H)-dione .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular formula is C4H4N2O2 .


Chemical Reactions Analysis

The chemical reactions involving this compound include oxidation, N-Alkylation, and CH-aminomethylation . These reactions lead to the formation of various derivatives of this compound .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 112.09 . More detailed physical and chemical properties could not be found in the search results.

Scientific Research Applications

Corrosion Inhibition

1H-perimidine derivatives, such as 1H-perimidine (PER) and 1H-perimidin-2-amine (NPER), are explored as corrosion inhibitors for mild steel in acidic environments. Studies involving electrochemical impedance spectroscopy and potentiodynamic polarization demonstrate these compounds' effectiveness in inhibiting corrosion, with 1H-perimidin-2-amine showing slightly higher capabilities due to its amino-group at the 2-position. These compounds' efficacy is attributed to the large π-bond system and N-containing heterocycles, enabling strong adsorption on iron surfaces (He, Mao, Ma, & Tang, 2018).

Antimicrobial and Anti-inflammatory Activities

1H-Perimidin-2-thiol derivatives and their complexes with transition metal ions (e.g., Copper (II), Silver (I), Cobalt (II), and Ruthenium (III)) exhibit significant antimicrobial and anti-inflammatory properties. These compounds have been evaluated for their inhibitory effects against bacterial strains and their potent anti-inflammatory activity, highlighting their potential in therapeutic applications (Bassyouni et al., 2012).

Chemosensor and Antioxidant Properties

Perimidine-based chemosensors demonstrate selective colorimetric and fluorescence responses towards nano molar Cu2+, making them suitable for sensitive detection. Additionally, they exhibit free radical scavenging ability, significantly better than L-ascorbic acid, and interaction with calf-thymus DNA, suggesting diverse applications in biochemical sensing and antioxidant therapy (Roy, Chakraborty, & Ghosh, 2017).

Synthesis and Characterization in Pharmaceutical Chemistry

Research into environmentally friendly synthesis of 3,4-dihydropyrimidin-2(1H)-ones from alcohols in aqueous media has yielded derivatives with therapeutic and pharmacological properties. This approach aligns with pharmaceutical chemistry requirements, offering an eco-friendlier pathway for synthesizing valuable intermediates (Kęciek, Paprocki, Koszelewski, & Ostaszewski, 2020).

Enzyme Inhibitor Activity

1H-perimidines display promising inhibitory activity against acetylcholinesterase, a key enzyme in neurodegenerative diseases. Their molecular properties and binding interactions have been studied, suggesting potential applications in treating conditions like Alzheimer's disease (Alam & Lee, 2016).

Future Directions

The future directions in the research of 1H-Perimidin-2(3H)-one could involve the design of novel inhibitors of PTP1B as well as other PTPs . The development of new highly effective and non-toxic hypotensive drugs with prolonged action is a critical problem of modern pharmacology and pharmaceutical chemistry .

Biochemical Analysis

Biochemical Properties

1H-Perimidin-2(3H)-one has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in cellular signaling pathways . This interaction suggests that this compound may play a role in modulating biochemical reactions within the cell.

Cellular Effects

The interaction of this compound with PTP1B suggests that it may influence various cellular processes. By inhibiting PTP1B, this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its potential inhibitory effect on PTP1B suggests that it may bind to this enzyme, thereby preventing it from carrying out its normal function . This could lead to changes in gene expression and cellular signaling.

properties

IUPAC Name

1,3-dihydroperimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEWBOPVULFSFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401196
Record name 1H-Perimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5157-11-9
Record name 1H-Perimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-perimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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